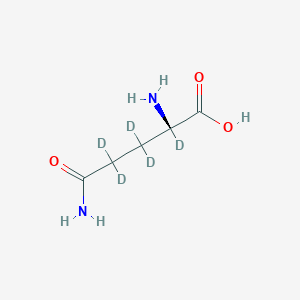

L-Glutamine-2,3,3,4,4-d5

Descripción general

Descripción

L-Glutamina-d5, también conocido como L-Ácido glutámico 5-amida-d5, es una forma deuterada de L-Glutamina. Este compuesto es un aminoácido no esencial que está abundantemente presente en el cuerpo humano y desempeña un papel crucial en varios procesos metabólicos. El etiquetado de deuterio en L-Glutamina-d5 lo hace particularmente útil en la investigación científica, especialmente en estudios que involucran vías metabólicas y farmacocinética .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-Glutamina-d5 generalmente implica la incorporación de átomos de deuterio en la molécula de L-Glutamina. Un método común es el intercambio catalítico de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio, como el óxido de deuterio (D2O). Este proceso se puede facilitar utilizando un catalizador de paladio bajo condiciones específicas de temperatura y presión .

Métodos de Producción Industrial

La producción industrial de L-Glutamina-d5 sigue principios similares pero a mayor escala. El proceso implica el uso de fuentes de deuterio de alta pureza y sistemas catalíticos avanzados para garantizar una incorporación eficiente y constante de deuterio. El producto final se purifica luego utilizando técnicas como la cristalización y la cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

L-Glutamina-d5 experimenta varias reacciones químicas, que incluyen:

Oxidación: L-Glutamina-d5 se puede oxidar para formar L-Ácido glutámico-d5.

Reducción: Se puede reducir para formar derivados de L-Glutamina-d5.

Sustitución: El grupo amida en L-Glutamina-d5 puede sufrir reacciones de sustitución para formar diferentes derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2) en condiciones ácidas o básicas.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados deuterados de L-Glutamina, como L-Ácido glutámico-d5 y otras amidas sustituidas .

Aplicaciones Científicas De Investigación

Metabolic Studies

L-Glutamine is a crucial amino acid involved in various metabolic processes. The deuterated form, L-Glutamine-2,3,3,4,4-d5, allows researchers to trace metabolic pathways with enhanced precision due to the unique mass characteristics imparted by the deuterium labels.

1.1. Tracing Metabolic Pathways

The stable isotope labeling enables the investigation of the glutamate-glutamine cycle in mammalian cells. Researchers utilize this compound to study how glutamine metabolism influences cellular functions such as protein synthesis and energy production. For instance, studies have shown that glutamine's role in the tricarboxylic acid cycle can be elucidated using this compound as a tracer .

1.2. Cellular Response Studies

In conditions of glutamine deprivation, the use of this compound has been instrumental in understanding cellular responses and adaptations. For example, research indicates that supplementation with asparagine can restore cell viability in glutamine-depleted environments . The isotope helps quantify changes in amino acid levels and protein synthesis rates under these stress conditions.

Clinical Research Applications

L-Glutamine supplementation has been studied extensively for its therapeutic benefits in various clinical settings. The deuterated form is particularly useful for pharmacokinetic studies.

2.1. Immune Function and Recovery

Clinical trials have demonstrated that L-Glutamine supplementation can enhance immune function and recovery in critically ill patients and athletes . The isotope allows researchers to monitor how effectively the body utilizes supplemented glutamine compared to baseline levels.

2.2. Sickle Cell Disease Management

Recent studies have explored the role of L-Glutamine in treating sickle cell disease. Clinical evidence suggests that it may reduce complications associated with this condition . The deuterated form aids in understanding its metabolic fate and therapeutic efficacy through detailed pharmacokinetic profiling.

Biochemical Investigations

The chemical structure of this compound makes it a valuable tool for various biochemical analyses.

3.1. NMR Spectroscopy

This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy to study protein interactions and dynamics . Its unique isotopic signature enhances resolution and sensitivity in NMR experiments.

3.2. Mass Spectrometry

In mass spectrometry applications, this compound serves as an internal standard for quantifying glutamine levels in biological samples . Its incorporation into experimental protocols improves accuracy in measuring glutamine concentrations across different biological matrices.

Case Studies

Mecanismo De Acción

L-Glutamina-d5 ejerce sus efectos principalmente a través de su papel en las vías metabólicas. Sirve como una fuente de carbono para la oxidación en ciertas células y está involucrado en la síntesis de neurotransmisores como el glutamato y el ácido gamma-aminobutírico (GABA). Los átomos de deuterio en L-Glutamina-d5 pueden influir en la velocidad de las reacciones metabólicas, proporcionando información sobre la cinética y los mecanismos de estos procesos .

Comparación Con Compuestos Similares

Compuestos Similares

L-Glutamina: La forma no deuterada, ampliamente utilizada en medios de cultivo celular y como suplemento dietético.

L-Ácido glutámico-d5: Otro aminoácido deuterado utilizado en estudios metabólicos.

L-Glutamina-13C5: Una forma etiquetada con carbono-13 utilizada en aplicaciones similares a L-Glutamina-d5

Unicidad

L-Glutamina-d5 es única debido a su etiquetado de deuterio, lo que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de átomos de deuterio puede alterar los perfiles metabólicos y farmacocinéticos del compuesto, convirtiéndolo en una herramienta valiosa para estudiar vías metabólicas y desarrollo de fármacos .

Actividad Biológica

L-Glutamine-2,3,3,4,4-d5 is a deuterated form of the amino acid L-glutamine, which plays a crucial role in various biological processes. This article will explore its biological activity, including metabolic functions, therapeutic applications, and relevant research findings.

Overview of L-Glutamine

L-Glutamine is a non-essential amino acid that serves as a substrate for protein synthesis and is vital for cellular metabolism. It is particularly important in conditions of stress or injury, where its demand increases significantly. The deuterated variant, this compound, is used in research to trace metabolic pathways and understand the dynamics of glutamine in various biological contexts.

Metabolic Functions

L-Glutamine is involved in several metabolic pathways:

- Energy Production : It can be converted into glucose through gluconeogenesis.

- Nitrogen Transport : Glutamine serves as a nitrogen donor for the synthesis of nucleotides and amino acids.

- Acid-Base Balance : It helps maintain acid-base homeostasis in the body.

The deuterated form allows researchers to track these processes more precisely using techniques like mass spectrometry.

1. Cancer Research

L-Glutamine has been shown to support cancer cell proliferation and survival. Studies indicate that cancer cells often exhibit increased glutamine uptake to meet their metabolic needs. Research involving this compound has provided insights into how tumor cells utilize glutamine to sustain growth under nutrient-deprived conditions .

2. Immune Function

L-Glutamine plays a significant role in immune cell function. It is essential for lymphocyte proliferation and cytokine production. Research indicates that supplementation with L-glutamine can enhance immune responses during periods of stress or illness .

3. Gastrointestinal Health

L-Glutamine is known for its protective effects on the intestinal epithelium. It has been shown to alleviate conditions such as inflammatory bowel disease (IBD) by promoting mucosal healing and reducing inflammation . In animal models of colitis, L-glutamine supplementation improved gut barrier function and reduced inflammatory markers .

Case Study 1: Osteoarthritis Management

A study explored the effects of L-glutamine on osteoarthritis (OA) in rat models. The administration of L-glutamine resulted in reduced expression of matrix metalloproteinase-13 (MMP-13), which is associated with cartilage degradation. This suggests that L-glutamine may have protective effects against OA progression .

Case Study 2: Cancer Cell Metabolism

In a study examining the metabolic adaptations of cancer cells under glutamine deprivation, researchers used this compound to trace metabolic shifts. The findings revealed that cancer cells could adapt by utilizing alternative substrates when glutamine was limited . This highlights the potential for targeting glutamine metabolism in cancer therapies.

Research Findings

Propiedades

IUPAC Name |

(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-NKXUJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.